5-Fluoro-2-methyl-3-nitrobenzaldehyde
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Overview
Description
5-Fluoro-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C8H6FNO3. It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-2-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-nitrobenzaldehyde can undergo various chemical reactions, including:
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Reduction:
Reagents: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Products: Reduction of the nitro group can yield 5-Fluoro-2-methyl-3-aminobenzaldehyde.
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Oxidation:
Reagents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
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Substitution:
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can replace the nitro group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Substitution: Nucleophiles like amines in the presence of a base, or thiols under mild conditions.
Scientific Research Applications
5-Fluoro-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:
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Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the preparation of fluorinated aromatic compounds.
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Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the study of enzyme-catalyzed reactions involving aromatic aldehydes.
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Medicine:
- Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
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Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrobenzaldehyde: Lacks the methyl group, which can affect its reactivity and physical properties.
2-Methyl-3-nitrobenzaldehyde: Does not have the fluorine atom, leading to differences in electronic effects and reactivity.
3-Nitrobenzaldehyde: A simpler structure without the fluorine and methyl groups, used as a reference compound in various studies.
Uniqueness
5-Fluoro-2-methyl-3-nitrobenzaldehyde is unique due to the combined presence of fluorine, methyl, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.
Properties
Molecular Formula |
C8H6FNO3 |
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Molecular Weight |
183.14 g/mol |
IUPAC Name |
5-fluoro-2-methyl-3-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-6(4-11)2-7(9)3-8(5)10(12)13/h2-4H,1H3 |
InChI Key |
RUFNWXXFCIKZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)C=O |
Origin of Product |
United States |
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